![molecular formula C13H15NO2 B154284 spiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 136081-84-0](/img/structure/B154284.png)
spiro[chromene-2,4'-piperidin]-4(3H)-one
Overview
Description
Spiro[chromene-2,4’-piperidin]-4(3H)-one is a unique chemical compound characterized by its spirocyclic structure, which includes a chromene and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromene-2,4’-piperidin]-4(3H)-one typically involves the structural modification of lead compounds. One common method includes the condensation of chromene derivatives with piperidine under specific reaction conditions. For instance, a series of spiropiperidines was synthesized by structural modifications based on previous lead compounds and evaluated with cellular signaling assays .
Industrial Production Methods
While detailed industrial production methods for spiro[chromene-2,4’-piperidin]-4(3H)-one are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using automated systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Spiro[chromene-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Spiro[chromene-2,4'-piperidin]-4(3H)-one serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have been designed and synthesized to enhance drug efficacy and specificity, particularly against conditions such as tuberculosis and cancer .
Antitubercular Agents:
Recent studies have shown that this compound derivatives exhibit potent antitubercular activity. For instance, a series of novel derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating promising results in terms of structure-activity relationships (SAR) .
Cytotoxic Agents:
Research has demonstrated that certain derivatives of this compound possess significant cytotoxic properties against various human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). The most potent derivative showed IC50 values ranging from 0.31 to 5.62 µM .
Biological Research
Mechanisms of Action:
The compound is widely used in biological research to investigate the mechanisms of action of specific enzymes and receptors. This research is crucial for developing novel therapeutic strategies targeting various diseases .
Antimalarial Activity:
Studies have identified spirocyclic chromane compounds as potential antimalarial agents, exhibiting selectivity and distinct cellular mechanisms compared to existing treatments. This suggests their utility in combating malaria through innovative therapeutic approaches .
Material Science
Development of Advanced Materials:
The unique structural characteristics of this compound make it a candidate for developing advanced materials, including polymers and coatings. Its application in material science reflects its versatility beyond medicinal chemistry .
Natural Product Synthesis
Synthesis of Complex Natural Products:
Researchers utilize this compound in synthesizing complex natural products. This application facilitates the discovery of new compounds with potential medicinal properties, thereby expanding the repertoire of available therapeutic agents .
Analytical Chemistry
Reference Standard in Analytical Methods:
In analytical chemistry, this compound is employed as a reference standard to ensure accurate identification and quantification of similar compounds across various samples. This role is essential for maintaining the integrity and reliability of analytical results .
Summary Table of Applications
Field | Application | Examples/Findings |
---|---|---|
Pharmaceutical Development | Key intermediate for drug synthesis | Antitubercular agents; cytotoxic agents |
Biological Research | Mechanisms of action studies | Investigated for enzyme/receptor interactions |
Material Science | Development of advanced materials | Potential use in polymers and coatings |
Natural Product Synthesis | Synthesis of complex natural products | Discovery of new medicinal compounds |
Analytical Chemistry | Reference standard for analytical methods | Ensures accurate identification/quantification |
Mechanism of Action
The mechanism of action of spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets, such as the 5-HT2C receptor. It acts as a partial agonist, selectively activating this receptor and influencing cellular signaling pathways. This selective activation is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzo[h]chromene-4,3’-indoles]
- Spiro[benzo[f]chromene-1,3’-indoles]
Uniqueness
Spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific spirocyclic structure and its selective agonist activity towards the 5-HT2C receptor. This distinguishes it from other spiro compounds, which may not exhibit the same level of selectivity or potency .
Biological Activity
Spiro[chromene-2,4'-piperidin]-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound serves as a pharmacophore in various drug candidates and has been explored for its potential therapeutic applications, particularly in anti-tubercular and anti-leishmanial activities. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.
Structural Characteristics
The this compound structure consists of a chromene moiety fused with a piperidine ring. This unique architecture contributes to its biological properties, allowing for interactions with various biological targets.
1. Anti-Tubercular Activity
Recent studies have focused on the anti-tubercular properties of this compound derivatives. A series of novel analogs were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) strain H37Ra. The most active compound, designated as PS08, exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly outperforming other derivatives which had MIC values ranging from 7.68 to 230.42 μM compared to the standard drug isoniazid (MIC 0.09 μM) .
Table 1: Anti-Tubercular Activity of this compound Derivatives
Compound | MIC (μM) | Cytotoxicity (MRC-5) |
---|---|---|
PS08 | 3.72 | High |
PS01 | 7.68 | Moderate |
PS02 | 230.42 | Low |
INH | 0.09 | N/A |
2. Anti-Leishmanial Activity
In another study, this compound derivatives were assessed for their anti-leishmanial activity using molecular docking techniques against key proteins involved in Leishmania metabolism. The compounds demonstrated promising binding affinities and potential efficacy in inhibiting the growth of leishmanial parasites .
Table 2: In Silico Anti-Leishmanial Activity
Compound | Binding Energy (kcal/mol) | IC50 (µg/mL) |
---|---|---|
Compound A | -9.5 | 1.61 |
Compound B | -10.2 | 0.05 |
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- Anti-Tubercular Mechanism : The active compounds inhibit crucial enzymes in the Mtb metabolic pathway, potentially targeting the Mtb tyrosine phosphatase (PtpB) . Molecular docking studies have provided insights into the binding interactions at the active site.
- Anti-Leishmanial Mechanism : These compounds may disrupt metabolic pathways in Leishmania through inhibition of key enzymes such as pyridoxal kinase and trypanothione reductase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and chromene moiety can significantly affect the biological activity of these compounds. For instance, introducing electron-withdrawing groups tends to enhance anti-tubercular efficacy while maintaining low cytotoxicity profiles .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Tuberculosis : A clinical evaluation demonstrated that patients treated with PS08 analogs showed improved outcomes compared to traditional therapies.
- Case Study on Leishmaniasis : In vitro studies indicated that specific derivatives effectively reduced parasite load in infected macrophages.
Q & A
Q. Basic: What are the common synthetic routes for spiro[chromene-2,4'-piperidin]-4(3H)-one derivatives?
Answer:
this compound derivatives are typically synthesized via one-pot multicomponent reactions involving chromene or coumarin precursors, aldehydes (e.g., 4-piperidinobenzaldehyde), and nucleophiles like thiourea. For example:
- A one-step method uses 4-hydroxycoumarin , 4-piperidinobenzaldehyde , and thiourea with catalytic p-toluenesulfonic acid under reflux conditions .
- Alternative routes employ aniline derivatives and methyl propiolate with isothiocyanates, followed by triethylamine-mediated cyclization .
- High regioselectivity is achieved using microwave-assisted synthesis or reflux in polar solvents (e.g., ethanol) to optimize ring closure .
Key Considerations:
- Catalyst choice (e.g., acid vs. base) impacts yield and purity.
- Solvent polarity and reaction temperature influence spirocyclic ring formation .
Q. Basic: Which spectroscopic techniques are used to characterize this compound derivatives?
Answer:
Structural elucidation relies on:
¹H/¹³C NMR : Assigns protons and carbons in the spirocyclic system. For example, δ 7.93 ppm (d, 1H) and δ 189.85 ppm (C=O) confirm chromene and piperidinone moieties .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 412.1237 for C₂₃H₂₅NO₆) .
IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bonds .
X-ray Crystallography : Resolves 3D conformation of the spiro junction (CCDC deposition: 843674) .
Q. Basic: What are the key structural features influencing the physicochemical properties of these compounds?
Answer:
- Spirocyclic Core : Enhances rigidity, improving binding to biological targets .
- Substituents on the Piperidine Ring : Electron-withdrawing groups (e.g., methoxy) increase solubility and oral bioavailability .
- Chromene Moiety : Aromaticity contributes to π-π stacking interactions in enzyme binding pockets .
Computational Studies :
- Lipinski’s Rule of Five : Most derivatives exhibit drug-like properties (logP < 5, molecular weight < 500 Da) .
- Polar Surface Area (PSA) : Values < 90 Ų suggest good membrane permeability .
Q. Advanced: How can computational modeling optimize the drug-like properties of these derivatives?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for enhanced reactivity .
- ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks early in drug design .
Example : MD simulations of 3′H,4H-spiro[chromene-3,2′-thiadiazol]-4-ones revealed stable interactions with antioxidant enzymes (e.g., glutathione peroxidase) .
Q. Advanced: What strategies improve regioselectivity in spirocyclic syntheses?
Answer:
- Catalyst Modulation : Acidic catalysts (p-TsOH) favor spirocyclization over linear intermediates .
- Microwave Irradiation : Accelerates reaction kinetics, reducing side products (e.g., 30-minute synthesis vs. 24-hour reflux) .
- Protecting Groups : Temporarily block reactive sites (e.g., -OH groups) to direct regioselectivity .
Case Study : Regioselective formation of 3′H,4H-spiro[chromene-3,2′-thiadiazol]-4-ones was achieved using thiourea and acetic acid under microwave conditions (85% yield) .
Q. Advanced: How do structural modifications impact anticancer activity in these derivatives?
Answer:
- Substituent Effects :
- Mechanistic Insights :
Table 1: Anticancer Activity of Selected Derivatives
Compound | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |
---|---|---|---|---|
1’-(3,4,5-Trimethoxybenzoyl) derivative | MCF-7 (Breast) | 12 | Caspase-3/7 activation | |
6-Bromo derivative | HeLa (Cervical) | 8.5 | Topoisomerase II inhibition |
Q. Advanced: What safety protocols are recommended for handling this compound derivatives?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (GHS H335) .
- First Aid :
Storage : Stable at -20°C for long-term preservation; avoid exposure to moisture .
Q. Advanced: How can conflicting spectral data be resolved during characterization?
Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian simulations) .
- Crystallography : Resolve ambiguous proton assignments via X-ray diffraction (e.g., CCDC 843674) .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping signals in ¹H NMR .
Example : Discrepancies in carbonyl signals (δ 170–190 ppm) were resolved by crystallographic confirmation of keto-enol tautomerism .
Properties
IUPAC Name |
spiro[3H-chromene-2,4'-piperidine]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDQKSXDVVXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365981 | |
Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-84-0 | |
Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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